REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C([O:10][CH2:11][C:12]1[O:13][C:14]([CH:17]([F:19])[F:18])=[CH:15][CH:16]=1)(=O)C>CO>[F:18][CH:17]([F:19])[C:14]1[O:13][C:12]([CH2:11][OH:10])=[CH:16][CH:15]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
(5-(difluoromethyl)furan-2-yl)methyl acetate
|
Quantity
|
4.21 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=1OC(=CC1)C(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/hexane (3/7)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(O1)CO)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |